(R)-2-Amino-3-(4-cyanophenyl)propanoic acid (R)-2-Amino-3-(4-cyanophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 263396-44-7
VCID: VC21550210
InChI: InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)C#N
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

(R)-2-Amino-3-(4-cyanophenyl)propanoic acid

CAS No.: 263396-44-7

Cat. No.: VC21550210

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(4-cyanophenyl)propanoic acid - 263396-44-7

CAS No. 263396-44-7
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name (2R)-2-amino-3-(4-cyanophenyl)propanoic acid
Standard InChI InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Standard InChI Key KWIPUXXIFQQMKN-SECBINFHSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])C#N
SMILES C1=CC(=CC=C1CC(C(=O)O)N)C#N
Canonical SMILES C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C#N

Chemical Structure and Identification

(R)-2-Amino-3-(4-cyanophenyl)propanoic acid is structurally derived from the natural amino acid phenylalanine, with a cyano group (-C≡N) positioned at the para position of the phenyl ring. This modification creates a unique chromophore with distinctive spectroscopic properties while maintaining the basic amino acid structure.

Nomenclature and Identifiers

The compound is known by several names in scientific literature, with each highlighting different aspects of its structure:

Table 1: Identification Information for (R)-2-Amino-3-(4-cyanophenyl)propanoic acid

ParameterValue
IUPAC Name(R)-2-amino-3-(4-cyanophenyl)propanoic acid
Common NamesD-4-Cyanophenylalanine, 4-Cyano-D-phenylalanine, p-Cyanophenylalanine
CAS Number263396-44-7
MDL NumberMFCD00270364
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.2 g/mol
SMILESN#CC1=CC=C(CC@@HC(=O)O)C=C1
InChIInChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
InChIKeyKWIPUXXIFQQMKN-SECBINFHSA-N

The R-configuration at the alpha carbon denotes the specific stereochemistry of this amino acid, distinguishing it from its S-enantiomer . This stereochemical configuration is critical for its biological and biochemical applications, particularly when incorporated into peptides and proteins with defined three-dimensional structures.

Physical and Chemical Properties

The physical and chemical properties of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid determine its behavior in solution and its suitability for various applications in biological research.

Basic Physical Properties

Table 2: Physical and Chemical Properties of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid

PropertyValue
AppearanceSolid
Molecular Weight190.2 g/mol
Density1.3±0.1 g/cm³
Boiling Point394.1±37.0 °C at 760 mmHg
Flash Point192.1±26.5 °C
SolubilitySoluble in water and polar organic solvents
Purity (Commercial)95-98%
LogP0.55
PSA87.11000

The compound is typically available commercially with purity ranging from 95% to 98% . Its physical characteristics include relatively high boiling and flash points, indicating stability under standard laboratory conditions. The moderate LogP value (0.55) suggests a balance between hydrophilic and hydrophobic properties, making it suitable for incorporation into various peptide and protein environments .

Spectroscopic Properties

The exceptional spectroscopic properties of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid are central to its utility as a molecular probe in biochemical research.

Fluorescence Characteristics

One of the most valuable features of this compound is its intrinsic fluorescence, which exhibits high sensitivity to the local environment. When excited at approximately 240 nm, it emits fluorescence with a maximum around 290-300 nm . The fluorescence quantum yield is significantly affected by hydrogen bonding interactions with the cyano group, with increased quantum yield observed when the cyano group is involved in hydrogen bonding .

Table 3: Fluorescence Properties of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid

PropertyValue
Excitation Wavelength~240 nm
Emission Wavelength~290-300 nm
Extinction Coefficient850 M⁻¹cm⁻¹
Environmental SensitivityHigh (responsive to hydrogen bonding and solvent exposure)
Quenching MechanismResonance energy transfer to specific amino acid side chains

The fluorescence properties have been extensively characterized through ab initio calculations, which demonstrate that the excitation energies are similar between the chromophore alone and when incorporated into amino acid structures . However, transition dipole moments and consequently radiative lifetimes are very sensitive to conformation, which contributes to its utility as a sensitive probe of local structure .

Quenching Effects of Amino Acid Side Chains

The fluorescence of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid can be modulated by the presence of specific amino acid side chains, which provides a valuable tool for monitoring protein structure and dynamics . This quenching effect varies significantly depending on the identity of the neighboring amino acid.

Table 4: Relative Quenching Effects of Amino Acid Side Chains

Amino AcidRelative Quenching Efficiency
Tyrosine (Tyr)Highest
Deprotonated HistidineVery High
Methionine (Met)High
Cysteine (Cys)High
Protonated HistidineModerate
Asparagine (Asn)Moderate
Arginine (Arg)Moderate
Protonated Lysine (Lys)Low

Interestingly, deprotonated amino groups are much more effective quenchers than their protonated counterparts . Free neutral imidazole and hydroxide ions are also effective quenchers with Stern-Volmer constants of 39.8 M⁻¹ and 22.1 M⁻¹, respectively . These differential quenching effects have been exploited to develop specific, high-sensitivity fluorescence probes for monitoring protein structural changes .

Applications in Biochemical Research

The unique spectroscopic properties of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid have led to its widespread use in various biochemical applications.

Protein Structure and Dynamics Studies

The compound has been extensively used as a fluorescence probe to investigate protein folding, interactions, and dynamics. Its sensitivity to the local environment makes it an excellent reporter of changes in protein conformation and solvent accessibility .

Helix Formation Monitoring

The sensitivity of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid fluorescence to specific side-chain interactions has been exploited to develop probes for helix formation in peptides . By incorporating the compound with specific amino acids (particularly histidine or tyrosine) at positions that would be brought into proximity in a helical conformation (i and i+4 positions), researchers have created sensitive reporters of secondary structure formation .

For example, in Alanine-based peptides containing a (R)-2-Amino-3-(4-cyanophenyl)propanoic acid-Histidine pair located one helical turn apart, significant changes in fluorescence were observed upon helix formation . This approach provides a valuable tool for studying the kinetics and thermodynamics of secondary structure formation in peptides and proteins.

pH Sensing Applications

The fluorescence properties of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid are also sensitive to pH, particularly when the compound is positioned near titratable groups . This characteristic has been leveraged to develop pH sensors based on peptides containing this unnatural amino acid. By changing the N-terminal residue of peptides containing (R)-2-Amino-3-(4-cyanophenyl)propanoic acid, researchers have extended its useful dynamic range over five units of pH, from approximately 5 to 10 .

Infrared Spectroscopy Applications

Beyond its fluorescence properties, the cyano group of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid provides a distinct infrared absorption band in a relatively uncongested region of the protein IR spectrum. This feature makes it an excellent IR probe for site-specific investigations of protein environments .

In studies of Src Homology 3 (SH3) domains, researchers incorporated (R)-2-Amino-3-(4-cyanophenyl)propanoic acid at four distinct sites via amber codon suppression methods and characterized the local environments using IR spectroscopy . Variations in the IR absorption bands revealed heterogeneity in local residue environments dictated by protein structure, as well as changes upon peptide binding .

Extended Time-Scale 2D IR Spectroscopy

Recent developments have explored the use of isotopically labeled derivatives, such as p-(¹³C,¹⁵N-cyano)phenylalanine, to extend the experimental time range for two-dimensional infrared (2D IR) spectroscopy studies of proteins . The isotopic labeling increases the vibrational lifetime approximately two-fold, resulting in larger signals at longer time scales . This approach enables the study of slower protein dynamics that would otherwise be inaccessible with conventional IR probes.

Synthesis and Incorporation Methods

Various methods have been developed for the incorporation of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid into peptides and proteins to exploit its valuable spectroscopic properties.

Chemical Synthesis and Incorporation

For peptide synthesis applications, (R)-2-Amino-3-(4-cyanophenyl)propanoic acid can be incorporated using standard solid-phase peptide synthesis techniques. The protected form, typically Fmoc-(R)-2-Amino-3-(4-cyanophenyl)propanoic acid, is commercially available and can be coupled using standard coupling reagents such as PyBOP or HCTU .

A typical synthetic approach involves:

  • Coupling the protected amino acid to the growing peptide chain on a solid support

  • Deprotection of the temporary protecting group

  • Continuation of the peptide synthesis

  • Final cleavage from the resin and purification

The resulting peptides can be characterized using mass spectrometry and other analytical techniques to confirm successful incorporation .

Recombinant Incorporation

For incorporation into larger proteins, recombinant methods have been developed using the amber codon suppression technique . This approach involves:

  • Site-directed mutagenesis to introduce an amber stop codon (UAG) at the desired incorporation site

  • Expression of the protein in the presence of an orthogonal tRNA/aminoacyl-tRNA synthetase pair specifically evolved to recognize (R)-2-Amino-3-(4-cyanophenyl)propanoic acid

  • Purification and characterization of the resulting protein containing the unnatural amino acid

This method allows for site-selective incorporation of (R)-2-Amino-3-(4-cyanophenyl)propanoic acid into proteins for specialized spectroscopic studies .

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